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Compound of Interest

Compound Name: Propargyl acetate

Cat. No.: B1265531 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

propargyl acetate (prop-2-yn-1-yl acetate), a valuable building block in organic synthesis and

drug development. The information presented includes detailed Nuclear Magnetic Resonance

(NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental

protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of propargyl acetate. The

following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data, typically recorded in

deuterated chloroform (CDCl₃) with tetramethylsilane (TMS) as an internal standard.

¹H NMR Data
The ¹H NMR spectrum of propargyl acetate exhibits three distinct signals corresponding to the

acetyl protons, the methylene protons adjacent to the ester oxygen, and the terminal alkynyl

proton.
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Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~2.10 Singlet (s) N/A -C(=O)CH₃

~4.68 Doublet (d) ~2.4 -OCH₂C≡CH

~2.50 Triplet (t) ~2.4 -OCH₂C≡CH

¹³C NMR Data
The proton-decoupled ¹³C NMR spectrum of propargyl acetate shows five signals,

corresponding to the five carbon atoms in the molecule.

Chemical Shift (δ) ppm Assignment

~170.0 C=O

~77.5 -OCH₂C≡CH

~75.0 -OCH₂C≡CH

~52.5 -OCH₂C≡CH

~20.5 -C(=O)CH₃

Infrared (IR) Spectroscopy
The IR spectrum of propargyl acetate reveals characteristic absorption bands for its functional

groups. The spectrum is typically recorded as a neat liquid film between salt plates.
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Wavenumber (cm⁻¹) Intensity Vibrational Mode

~3290 Strong ≡C-H stretch

~2950 Medium C-H stretch (sp³)

~2130 Medium C≡C stretch (alkyne)

~1745 Strong C=O stretch (ester)

~1230 Strong C-O stretch (ester)

Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) of propargyl acetate results in a molecular ion

peak and several characteristic fragment ions. The fragmentation pattern provides valuable

information for structural confirmation.

m/z Relative Intensity
Proposed Fragment Ion
and Structure

98 Moderate
[M]⁺, [CH₃COOCH₂C≡CH]⁺

(Molecular Ion)

55 High

[M - CH₃CO]⁺, [H₂C=C=CH₂]⁺

or cyclic equivalent (Propargyl

cation)

43 High [CH₃CO]⁺ (Acetyl cation)

39 High [C₃H₃]⁺ (Propargyl cation)

Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data

presented.

NMR Spectroscopy
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Sample Preparation: A solution of propargyl acetate (approximately 5-10 mg for ¹H NMR, 20-

50 mg for ¹³C NMR) is prepared in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

A small amount of tetramethylsilane (TMS) is added as an internal reference (0 ppm). The

solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy Protocol:

The spectrometer is locked onto the deuterium signal of CDCl₃.

The magnetic field is shimmed to achieve homogeneity.

A standard one-pulse sequence is used for acquisition.

Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-

2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio (typically

8-16 scans).

The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline

corrected.

The spectrum is referenced to the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy Protocol:

The spectrometer is locked and shimmed as for ¹H NMR.

A standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used.

A wider spectral width (e.g., 0-200 ppm) is set.

A sufficient number of scans (often several hundred to thousands, depending on

concentration) are acquired with a relaxation delay of 2-5 seconds to ensure adequate signal

for all carbon atoms.

Data processing is similar to ¹H NMR, with the spectrum referenced to the CDCl₃ solvent

peak at 77.16 ppm.

FT-IR Spectroscopy
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Sample Preparation (Neat Liquid):

Ensure two salt plates (e.g., NaCl or KBr) are clean and dry.

Place one to two drops of neat propargyl acetate onto the center of one plate.

Carefully place the second plate on top, spreading the liquid into a thin, uniform film.

Mount the "sandwich" in the spectrometer's sample holder.

FT-IR Spectroscopy Protocol:

A background spectrum of the empty sample compartment is recorded to subtract

atmospheric CO₂ and H₂O absorptions.

The prepared sample is placed in the instrument.

The sample spectrum is acquired, typically by co-adding 16 to 32 scans at a resolution of 4

cm⁻¹.

The final spectrum is presented in terms of transmittance or absorbance versus

wavenumber.

Mass Spectrometry
Sample Introduction (for a volatile liquid): A small amount of propargyl acetate is introduced

into the ion source, often via a direct insertion probe or by injection into a gas chromatograph

(GC-MS). The sample is vaporized by heating under high vacuum.

Electron Ionization (EI) Mass Spectrometry Protocol:

The vaporized sample molecules are bombarded with a beam of high-energy electrons

(typically 70 eV).

This causes ionization and fragmentation of the molecules.

The resulting positive ions are accelerated into a mass analyzer.

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
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A detector records the abundance of each ion.

The resulting mass spectrum is a plot of relative intensity versus m/z.

Visualizations
Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like propargyl acetate.
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General workflow for spectroscopic analysis.
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To cite this document: BenchChem. [Spectroscopic Data of Propargyl Acetate: A Technical
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1265531#spectroscopic-data-nmr-ir-ms-of-propargyl-
acetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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